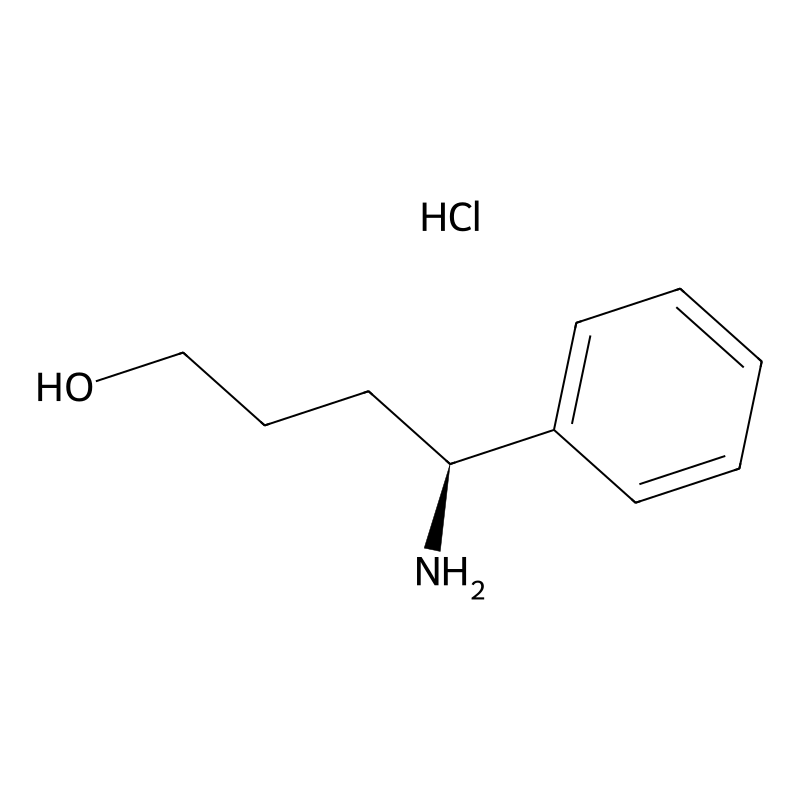

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Textile Dyeing

Specific Scientific Field: The specific scientific field is Textile Chemistry, particularly the dyeing of cellulose diacetate fibers.

Summary of the Application: “(S)-4-Amino-4-phenylbutan-1-ol hydrochloride” is used in the synthesis of a series of high-washability azo disperse dyes containing a fluorosulfonyl group . These dyes are applied to cellulose diacetate fibers, a type of synthetic fiber, to provide them with color.

Results or Outcomes: The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers . Samples subjected to aftertreatments of soaping and hot rinsing, as well as the non-treated dyed samples, exhibited similarly excellent levels of wash fastness owing to their outstanding wash-off properties .

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound characterized by its amine and alcohol functional groups. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. Its structure includes a phenyl group attached to a butanol backbone, which contributes to its biological activity and interaction with various biological systems.

- Amine Reactions: The primary amine can undergo acylation or alkylation, allowing for the synthesis of derivatives with modified biological activity.

- Alcohol Reactions: The hydroxyl group can participate in dehydration reactions, forming ethers or esters.

- Redox Reactions: The compound can act as a reducing agent, potentially influencing metabolic pathways in biological systems

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride exhibits several biological activities:

- Neuroprotective Effects: It has been studied for its potential neuroprotective properties, possibly influencing neurotransmitter systems.

- Antioxidant Activity: The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

- Anticoagulant Activity: Preliminary studies suggest potential effects on blood coagulation pathways, which could be relevant for therapeutic applications .

Various methods have been developed for synthesizing (S)-4-Amino-4-phenylbutan-1-ol hydrochloride:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality.

- Asymmetric Synthesis: Employing catalysts or chiral auxiliaries to control the stereochemistry during synthesis.

- Reduction Reactions: Reducing corresponding ketones or imines to obtain the desired amine structure .

The compound has potential applications in several fields:

- Pharmaceutical Development: As a precursor or active ingredient in drugs targeting neurological disorders.

- Research Tool: Used in studies investigating the mechanisms of action of similar compounds and their effects on biological systems.

- Chemical Biology: Investigated for its role in understanding structure-activity relationships in drug design .

Interaction studies have focused on how (S)-4-Amino-4-phenylbutan-1-ol hydrochloride interacts with various biological macromolecules:

- Protein-Ligand Interactions: Studies using computational methods have predicted binding affinities and modes of interaction with target proteins.

- Cellular Assays: In vitro assays have been employed to evaluate the compound's effects on cell viability and proliferation, revealing insights into its pharmacological profile .

Several compounds exhibit structural similarities to (S)-4-Amino-4-phenylbutan-1-ol hydrochloride. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Aminobutanol | Similar but lacks phenyl group | Less potent neuroprotective effects |

| Phenylalanine | Contains an amino group and phenyl ring | Naturally occurring amino acid |

| 2-Amino-3-phenypropionic acid | Contains both amine and carboxylic acid | Exhibits significant neuroactivity |

These compounds share similar functionalities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride in medicinal chemistry contexts .